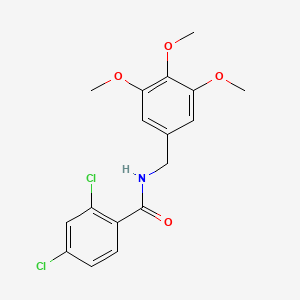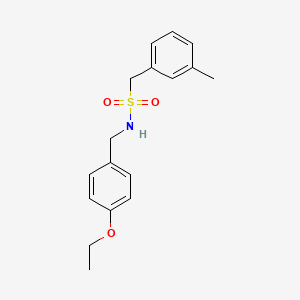![molecular formula C19H21FN2O3S B4446669 N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4446669.png)
N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as FPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPB is a small molecule inhibitor that targets the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Mécanisme D'action
N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins. This leads to the disruption of various cellular processes that are regulated by CK2, including cell proliferation and survival. N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce migration and invasion. In addition, N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce inflammation and oxidative stress in animal models of disease. However, the exact mechanism of action and physiological effects of N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its specificity for CK2, which allows for targeted inhibition of the enzyme without affecting other cellular processes. N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide research. One area of focus is the development of more potent and selective CK2 inhibitors based on the structure of N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide. Another direction is the investigation of the physiological effects of N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide in vivo, particularly in animal models of cancer and other diseases. In addition, the potential use of N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide in combination with other therapies, such as chemotherapy and radiation therapy, is also being explored. Finally, the development of new drug delivery systems for N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide may overcome its solubility limitations and allow for more effective use in clinical settings.
Conclusion:
In conclusion, N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a promising small molecule inhibitor that targets the activity of the protein kinase CK2. N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has potential therapeutic applications in cancer research and other diseases, and its mechanism of action and physiological effects are still being studied. While N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has advantages and limitations for lab experiments, there are several future directions for research that may lead to the development of more effective therapies based on this compound.
Applications De Recherche Scientifique
N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in cancer research. CK2 is overexpressed in many types of cancer cells and is associated with tumor growth and survival. N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition to cancer research, N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has also been studied for its potential in treating other diseases such as inflammation, Alzheimer's disease, and viral infections.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-17-8-6-15(7-9-17)10-11-21-19(23)16-4-3-5-18(14-16)26(24,25)22-12-1-2-13-22/h3-9,14H,1-2,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNPXJDKJNEKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446599.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4446612.png)

![1-(3-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4446626.png)
![1-(2-chlorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4446628.png)
![3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446635.png)
![1-({2-[(5-chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B4446652.png)


![5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446675.png)
![3-ethyl-2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446680.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4446694.png)
![4-(3-chlorophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B4446704.png)